molecular formula C13H14N2 B1507912 6-Amino-2,3-dihydro-1H-benzisoquinoline

6-Amino-2,3-dihydro-1H-benzisoquinoline

Cat. No.: B1507912
M. Wt: 198.26 g/mol
InChI Key: ZYINBLHJLKGWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2,3-dihydro-1H-benzisoquinoline is a compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,3-dihydro-1H-benzisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction yields 3,4-dihydro isoquinoline derivatives, which can be further modified to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2,3-dihydro-1H-benzisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

6-Amino-2,3-dihydro-1H-benzisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dihydro-1H-benzisoquinoline involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, inhibit enzyme activity, and interact with cellular receptors. These interactions result in various biological effects, including neuroprotection and antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 6-Amino-2,3-dihydro-1H-benzisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

1,2,3,4-tetrahydrobenzo[h]isoquinolin-6-amine

InChI

InChI=1S/C13H14N2/c14-13-7-9-5-6-15-8-12(9)10-3-1-2-4-11(10)13/h1-4,7,15H,5-6,8,14H2

InChI Key

ZYINBLHJLKGWKQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C3=CC=CC=C23)N

Origin of Product

United States

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